molecular formula C11H15F2NO2 B2509393 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine CAS No. 1710644-27-1

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine

Cat. No.: B2509393
CAS No.: 1710644-27-1
M. Wt: 231.243
InChI Key: AOHRQOMMFIHKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine is a chemical compound of interest in life science research, particularly in medicinal chemistry. The difluoromethoxy (OCF2H) group attached to the benzyl ring is a key structural feature. This group is known to act as a hydrogen bond donor, which can enhance a molecule's affinity and specificity for biological targets . Furthermore, the incorporation of fluorine atoms, such as in the OCF2H group, is a well-established strategy in drug design to improve the metabolic stability, lipophilicity, and membrane permeability of bioactive molecules . The 1-methyl-ethylamine (amphetaminergic backbone) portion of the molecule suggests potential for research into central nervous system (CNS) active compounds, though its specific biological profile is undetermined. This combination of a fluorinated aromatic system with a substituted ethylamine chain makes this compound a valuable building block for researchers developing and studying new pharmacologically active molecules. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

1-[[3-(difluoromethoxy)phenyl]methoxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-8(14)6-15-7-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11H,6-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHRQOMMFIHKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC(=CC=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethoxy)benzyl bromide, which is then reacted with 1-methyl-ethylamine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Backbone and Functional Groups

  • Target Compound: Features a 1-methyl-ethylamine backbone with a 3-difluoromethoxy-benzyloxy substituent.
  • Alpha-methyltryptamine (AMT) : Contains a 1-methyl-ethylamine backbone linked to an indol-3-yl group (2-(1H-indol-3-yl)-1-methyl-ethylamine). The indole ring is a hallmark of tryptamine derivatives, which interact with serotonin receptors.
  • 5-Fluoro-A-methyltryptamine : A fluorinated analog of AMT with a 5-fluoro substitution on the indole ring (2-(5-fluoro-indol-3-yl)-1-methyl-ethylamine). Fluorine enhances lipophilicity and may alter receptor selectivity.
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: A non-amine compound with a phenoxy-ethoxyethanol chain and a bulky alkyl substituent, primarily used in industrial applications.

Substituent Effects

Compound Key Substituent Impact on Properties
Target Compound 3-Difluoromethoxy-benzyloxy Increased metabolic stability; potential CNS activity via aromatic interactions
AMT Indol-3-yl Serotonergic activity; hallucinogenic effects
5-Fluoro-A-methyltryptamine 5-Fluoro-indol-3-yl Enhanced lipophilicity; possible prolonged half-life
Ethoxyethanol derivative Tetramethylbutyl-phenoxy Surfactant properties; low bioactivity

Pharmacological and Physicochemical Properties

  • Lipophilicity (logP) : Fluorine and aromatic systems in the target compound and 5-Fluoro-AMT likely increase logP compared to AMT, improving blood-brain barrier penetration.
  • Receptor Interactions: AMT and its fluorinated analog act as serotonin receptor agonists/antagonists, leading to psychoactive effects. The target compound’s benzyloxy group may target non-serotonergic receptors (e.g., adrenergic or dopaminergic systems) due to structural dissimilarity with indole-based tryptamines.

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Known Effects/Applications
Target Compound ~275.3 (estimated) Difluoromethoxy-benzyloxy, amine Hypothetical CNS modulation
AMT 188.3 Indol-3-yl, amine Hallucinogenic; no therapeutic use
5-Fluoro-A-methyltryptamine 206.2 5-Fluoro-indol-3-yl, amine Research chemical; unregulated
Ethoxyethanol derivative 308.5 Phenoxy-ethoxyethanol Industrial surfactant

Biological Activity

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a benzyloxy moiety, which are significant for its interaction with biological targets. The presence of these functional groups may influence its pharmacokinetic properties, including solubility and binding affinity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes, potentially acting as an inhibitor or modulator, which can alter metabolic pathways.
  • Receptor Binding : It may bind to various receptors in the body, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against certain cell lines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.

Case Studies

  • Antitumor Activity :
    • A study evaluated the effects of various analogs of this compound on colon cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against specific cancer types .
  • Antimicrobial Effects :
    • Compounds structurally related to this compound were tested for antimicrobial activity. Results demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating broad-spectrum potential .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntitumorDLD-1 Colon Cancer0.03 - 5
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

Discussion

The promising biological activities of this compound suggest its potential as a lead compound for further development in therapeutic applications. Its unique structure may provide advantages in specificity and potency against targeted biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.